Disperse Orange 13

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.79e-07 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

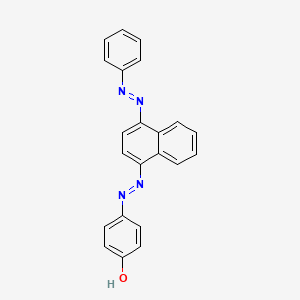

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-18-12-10-17(11-13-18)24-26-22-15-14-21(19-8-4-5-9-20(19)22)25-23-16-6-2-1-3-7-16/h1-15,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTBRYBHCBCJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064166 | |

| Record name | C.I. Disperse Orange 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Disperse Orange 13 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6253-10-7 | |

| Record name | Disperse Orange 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(4-(2-phenyldiazenyl)-1-naphthalenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[[4-(phenylazo)-1-naphthyl]azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Analytical Imperative for Disperse Orange 13

An In-Depth Technical Guide to the Spectroscopic Analysis of Disperse Orange 13

This compound (C.I. 26080) is a synthetic dye belonging to the double azo class, characterized by the presence of two nitrogen-nitrogen double bonds (-N=N-) linking aromatic structures. Its molecular formula is C₂₂H₁₆N₄O, with a molecular weight of approximately 352.39 g/mol . Primarily used for dyeing hydrophobic fibers like polyester and acetate, its prevalence in the textile industry necessitates robust analytical methods for quality control, environmental monitoring, and research into its degradation pathways. Due to the potential for azo dyes to break down into carcinogenic aromatic amines, rigorous characterization is not merely an academic exercise but a critical component of regulatory compliance and safety assessment.

This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze this compound. As a senior application scientist, the focus extends beyond procedural steps to address the underlying principles and the rationale behind methodological choices, ensuring a holistic understanding for researchers and drug development professionals who may encounter azo compounds. We will explore how Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are synergistically employed to build a complete analytical profile of this compound.

| Property | Value | Source |

| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | PubChem |

| C.I. Name | This compound, C.I. 26080 | World Dye Variety |

| CAS Number | 6253-10-7 | PubChem |

| Molecular Formula | C₂₂H₁₆N₄O | World Dye Variety |

| Molecular Weight | 352.39 g/mol | PubChem |

| Class | Double Azo Dye | World Dye Variety |

| Appearance | Reddish-brown powder | ChemBK |

| Solubility | Soluble in ethanol, acetone, benzene | World Dye Variety |

Overall Analytical Workflow

A comprehensive analysis of this compound relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical approach, from initial detection to definitive structural confirmation.

Caption: General workflow for the spectroscopic characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a cornerstone technique for analyzing dyes because their color is a direct result of electronic transitions within the chromophore. For this compound, the extensive system of conjugated pi electrons across the azo groups and aromatic rings absorbs light in the visible spectrum, giving it its characteristic orange color.

Expertise & Causality: The choice of solvent is critical. A polar solvent like ethanol is often used due to the dye's solubility. The analysis provides the maximum absorbance wavelength (λmax), which is a unique fingerprint for the compound under specific conditions. This technique is exceptionally useful for quantitative analysis (using the Beer-Lambert Law) and for monitoring processes like photocatalytic degradation, where the disappearance of the dye's primary absorption peak over time provides a direct measure of the reaction rate. Studies on dye aggregation also utilize UV-Vis to observe shifts in absorption spectra as dye molecules interact in solution.

Key Spectral Features

The UV-Vis spectrum of an azo dye like this compound is typically characterized by two main absorption bands:

-

An intense band in the visible region (around 400-500 nm): This is attributed to the π→π* electronic transition within the conjugated azo-aromatic system. This transition is responsible for the dye's color.

-

A less intense band in the UV region (around 250-350 nm): This corresponds to π→π* transitions within the individual aromatic (benzene and naphthalene) rings.

Experimental Protocol: UV-Vis Analysis

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of spectroscopic grade ethanol to prepare a 100 mg/L stock solution.

-

Preparation of Working Standard: Dilute the stock solution with ethanol to a concentration that yields an absorbance between 0.5 and 1.0 AU for optimal accuracy (e.g., 10 mg/L).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.

-

Set the wavelength scan range from 200 nm to 800 nm.

-

-

Baseline Correction: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvette.

-

Sample Measurement: Rinse the cuvette with the working standard solution, then fill it and place it back into the instrument.

-

Data Acquisition: Initiate the wavelength scan. The resulting spectrum will show absorbance as a function of wavelength.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the primary peak in the visible region.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FTIR is used to confirm the presence of the defining azo linkage, the phenolic hydroxyl group, and the aromatic rings.

Expertise & Causality: The sample is typically prepared as a KBr (potassium bromide) pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and will not contribute interfering peaks. The resulting spectrum provides definitive evidence of key structural components. For instance, the disappearance of the N=N stretching peak is a key indicator of azo bond cleavage during degradation studies.

Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) |

| 3000 - 3100 | C-H Stretch | Aromatic Rings |

| ~1600, ~1500, ~1450 | C=C Stretch in-ring | Aromatic Rings |

| 1400 - 1450 | N=N Stretch | Azo Group (-N=N-) |

| 1200 - 1300 | C-N Stretch | Aromatic Amine |

| ~1260 | C-O Stretch | Phenol |

| 690 - 900 | C-H Bending (out-of-plane) | Aromatic Ring Substitution |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with ~200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent disc.

-

Instrument Setup: Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with no sample in the beam path. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Expertise & Causality: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is required for NMR analysis to avoid a large interfering solvent signal in the ¹H spectrum. The chemical shifts (δ) of the protons and carbons are highly sensitive to their electronic environment, allowing for the precise mapping of the molecule's skeleton. For a complex structure like this compound, with multiple aromatic rings, the aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be complex due to overlapping signals and spin-spin coupling. 2D NMR techniques (like COSY and HSQC) may be employed for unambiguous signal assignment in advanced research settings.

Expected NMR Spectral Features

-

¹H NMR:

-

Aromatic Region (δ 6.5 - 8.5 ppm): Multiple complex signals (doublets, triplets, multiplets) corresponding to the 15 protons on the three aromatic rings. Protons adjacent to the electron-withdrawing azo groups will be shifted downfield (higher ppm).

-

Phenolic Proton (δ 9.0 - 10.0 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Region (δ 110 - 160 ppm): Multiple signals for the 22 carbon atoms in the aromatic systems. Carbons bonded to the nitrogen and oxygen atoms will be significantly downfield.

-

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument will be tuned to the specific nucleus (¹H or ¹³C) and the magnetic field will be locked and shimmed to ensure homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

The number of scans can range from 8 to 64 depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans than ¹H NMR (hundreds to thousands) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecular structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can aid in confirming its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures.

Expertise & Causality: Electrospray ionization (ESI) is a common "soft" ionization technique used for dyes, as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺. The high-resolution mass measurement from an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer can provide a mass accuracy of <5 ppm, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint for confirmation.

Caption: Workflow for a typical LC-MS/MS analysis of this compound.

Expected Mass Spectrometric Data

| Ion | Calculated m/z | Analysis Mode | Significance |

| [M+H]⁺ | 353.1400 | Positive ESI | Protonated molecular ion, confirms molecular weight. |

| [M+Na]⁺ | 375.1219 | Positive ESI | Sodium adduct, common in ESI. |

| [M-H]⁻ | 351.1247 | Negative ESI | Deprotonated molecular ion. |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

-

LC Method Setup:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient elution is common, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 95% acetonitrile. Formic acid is added to promote protonation for positive ion mode ESI.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Method Setup:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan mode (e.g., m/z 100-600) to detect the parent ion.

-

Source Parameters: Optimize capillary voltage, gas temperature, and nebulizer pressure for the target analyte.

-

-

Data Acquisition: Inject the sample. The LC system will separate the components of the sample before they enter the mass spectrometer. The MS

Disperse Orange 13 CAS 6253-10-7 properties

An In-Depth Technical Guide to Disperse Orange 13 (CAS 6253-10-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (C.I. 26080), a significant member of the azo dye class. Tailored for researchers, scientists, and professionals in drug development and material science, this guide delves into the dye's fundamental properties, synthesis, mechanism of action, applications, and critical safety and environmental considerations. Our narrative emphasizes the causality behind its chemical behavior and analytical methodologies, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Identity and Physicochemical Profile

This compound is a non-ionic double azo dye characterized by its low water solubility, a defining feature of disperse dyes.[1][2] This property is fundamental to its application in dyeing hydrophobic synthetic fibers.[2][3] Its primary identifiers are CAS Number 6253-10-7 and Colour Index (C.I.) Name 26080.[1][4]

The molecule's structure, 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol, consists of two azo groups (-N=N-) linking three aromatic moieties.[5] This extensive conjugated system is the chromophore responsible for its characteristic orange color.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Red-brown / Dark-brown powder | [1][6][7] |

| Molecular Formula | C₂₂H₁₆N₄O | [1][4][6] |

| Molecular Weight | 352.39 g/mol | [4][5][6] |

| Melting Point | 149-153 °C | [4][6][8] |

| Boiling Point | 599.6 ± 35.0 °C (Predicted) | [4][6] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [4][6] |

| Solubility | Soluble in ethanol, acetone, benzene, propanol; slightly soluble in carbon tetrachloride; very low solubility in water. | [1][4][6][7] |

| Behavior in H₂SO₄ | Forms a dark green-blue solution in concentrated sulfuric acid, which turns dark green and then brown upon dilution. | [1][4][6] |

Synthesis Pathway

The manufacturing of this compound is a classic example of diazo coupling chemistry, performed in a two-stage process.[1][6] The causality is rooted in the electrophilic nature of the diazonium salt and the electron-rich nature of the aromatic coupling components.

Protocol for Synthesis:

-

First Diazotization & Coupling: Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) to form a diazonium salt. This highly reactive intermediate is immediately coupled with Naphthalen-1-amine.

-

Second Diazotization & Coupling: The resulting aminoazo compound is subjected to a second diazotization reaction under similar conditions. The new diazonium salt is then coupled with phenol to yield the final this compound molecule.

Caption: Synthesis workflow for this compound.

Mechanism of Action in Textile Dyeing

Disperse dyes are engineered for hydrophobic fibers like polyester, which lack the ionic sites found in natural fibers.[3] The dyeing mechanism is a physical process governed by partitioning and diffusion, rather than ionic bonding.[2][3]

The process is initiated by creating a fine, stable aqueous dispersion of the dye powder using dispersing agents.[2] Under high temperature (typically 130 °C) and pressure, the polyester fibers swell, increasing the mobility of their amorphous polymer chains.[2] This creates transient voids, allowing the small, non-ionic dye molecules to diffuse from the aqueous phase into the hydrophobic fiber interior.[3] Once inside, the dye is trapped as the fiber cools and the polymer structure contracts. The dye molecules are held in place primarily by weak van der Waals forces and dipole interactions.[9]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Disperse dyes [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6253-10-7 | CAS DataBase [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sunlake.lookchem.com [sunlake.lookchem.com]

- 9. Disperse dye - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Disperse Orange 13 in Diverse Solvent Systems

This technical guide provides a comprehensive exploration of the solubility characteristics of C.I. Disperse Orange 13 (CAS No. 6253-10-7), a significant double azo dye. Tailored for researchers, scientists, and professionals in drug development, materials science, and chemical engineering, this document delves into the theoretical and practical aspects of its dissolution in various organic solvents. While precise quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its experimental determination, empowering researchers to generate reliable data for their specific applications.

Introduction to this compound: A Dye of Industrial Significance

This compound, with the molecular formula C₂₂H₁₆N₄O and a molecular weight of approximately 352.39 g/mol , is a non-ionic dye characterized by its vibrant orange hue.[1][2] Its molecular structure, featuring two azo groups (–N=N–), makes it a valuable colorant for hydrophobic synthetic fibers such as polyester, cellulose acetate, and polyamide.[1] The dyeing mechanism for these fibers relies on the dispersion of the sparingly water-soluble dye in an aqueous bath, from which the dye molecules diffuse into the amorphous regions of the polymer fibers at elevated temperatures.[3]

Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications beyond conventional textile dyeing. These include the formulation of inks, the coloration of plastics, and as a model compound in studies of dye-polymer interactions and novel drug delivery systems. The choice of solvent directly influences the efficiency of dyeing processes, the stability of dye formulations, and the quality of the final product.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 6253-10-7 | [2] |

| Molecular Formula | C₂₂H₁₆N₄O | [1][2] |

| Molecular Weight | 352.39 g/mol | [1][2] |

| Appearance | Reddish-brown powder | [4] |

| Molecular Structure | Double azo class | [1] |

Qualitative Solubility Profile of this compound

Based on available literature, this compound exhibits the following qualitative solubility characteristics:

-

Soluble in:

-

Slightly soluble in:

-

Insoluble/Sparingly Soluble in:

-

Water[3]

-

This solubility profile is consistent with the non-ionic and hydrophobic nature of disperse dyes. The polarity of the solvent plays a crucial role in the dissolution of this compound. Generally, it shows better solubility in moderately polar to nonpolar organic solvents that can effectively overcome the intermolecular forces within the dye's crystalline structure.

Quantitative Determination of Solubility: A Validated Experimental Protocol

The following section provides a detailed, self-validating protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted equilibrium shake-flask technique followed by UV-Vis spectrophotometric analysis.

Causality behind Experimental Choices

The equilibrium shake-flask method is chosen as it ensures that the solvent is fully saturated with the solute, providing a true measure of the equilibrium solubility. The subsequent UV-Vis spectrophotometric analysis is a sensitive and accurate method for determining the concentration of a colored compound in solution, leveraging the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents of interest (HPLC grade, e.g., ethanol, acetone, methanol, toluene)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Sealed glass vials or flasks

-

Thermostatic orbital shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (appropriate for the solvent's UV cutoff)

Step-by-Step Methodology

Part A: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of at least five standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

-

Determination of Maximum Absorbance Wavelength (λmax): Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which this compound exhibits maximum absorbance in the specific solvent.

-

Generation of Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each standard solution, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration. A linear regression analysis will yield the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.99 for a valid calibration curve.

-

Part B: Preparation of Saturated Solution

-

Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the minimum time required to achieve equilibrium.

-

Settling: After agitation, allow the solution to stand undisturbed at the constant temperature to permit the excess solid to settle.

Part C: Sample Analysis and Solubility Calculation

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of the saturated solution using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be precisely recorded.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the predetermined λmax.

-

Solubility Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent. The solubility is typically expressed in g/L or mg/L.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Illustrative Quantitative Solubility Data

| Solvent | Temperature (°C) | Illustrative Solubility (g/L) |

| Acetone | 25 | ~ 2.5 - 5.0 |

| Ethanol | 25 | ~ 1.0 - 2.5 |

| Toluene | 25 | ~ 0.5 - 1.5 |

| Methanol | 25 | ~ 0.5 - 1.0 |

| Carbon Tetrachloride | 25 | < 0.1 |

| Water | 25 | < 0.01 |

Factors Influencing Solubility: A Conceptual Overview

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, emphasizing the importance of experimental determination due to the scarcity of published quantitative data. The provided step-by-step protocol for solubility measurement using the shake-flask method and UV-Vis spectrophotometry offers a reliable and accurate approach for researchers to generate the data necessary for their specific applications. By understanding the physicochemical properties of this compound and the factors that govern its solubility, scientists and engineers can better control and optimize processes involving this industrially important dye.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Disperse Orange 13

This guide provides a comprehensive technical overview of the thermal stability and degradation profile of C.I. Disperse Orange 13. As a double azo dye, its thermal behavior is a critical parameter influencing its application in the textile industry, its persistence in the environment, and the potential formation of hazardous byproducts. This document is intended for researchers, chemists, and material scientists engaged in the study of dye chemistry, polymer science, and environmental analysis. We will delve into the fundamental principles of its decomposition, present robust analytical methodologies for its characterization, and provide field-proven insights into the interpretation of the resulting data.

Introduction to C.I. This compound

C.I. This compound is a non-ionic synthetic dye characterized by the presence of two azo groups (–N=N–), which act as the chromophore.[1] Its low water solubility and hydrophobic nature make it suitable for dyeing synthetic fibers like polyester, polyamide, and acetate, where it forms a solid solution within the polymer matrix.[2][3][4] Understanding its response to thermal stress is paramount for optimizing dyeing processes, ensuring colorfastness, and assessing the safety of end-products.

Chemical Identity and Properties

A clear understanding of the molecule's structure is the foundation for interpreting its thermal behavior.

| Property | Value | Source |

| Common Name | This compound | [1][5][6] |

| C.I. Number | 26080 | [1][7] |

| CAS Number | 6253-10-7 | [1][5][6] |

| Molecular Formula | C₂₂H₁₆N₄O | [1][5][6][7][8] |

| Molecular Weight | 352.39 g/mol | [1][5][8] |

| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | [5] |

| Chemical Class | Double Azo Dye | [1] |

| Melting Point | 149-153 °C | [7] |

| Appearance | Reddish-brown powder | [1][8] |

Chemical Structure:

Thermal Stability and Degradation Profile

The thermal degradation of azo dyes is primarily initiated by the cleavage of the azo bond, which is the weakest linkage in the molecule. This process can be studied using a combination of thermoanalytical techniques that provide a complete picture of the material's stability and the nature of its decomposition.

Predicted Thermal Events

Based on the analysis of structurally similar azo dyes, a multi-stage degradation process is anticipated for this compound.[9][10]

| Thermal Event | Predicted Temperature Range (°C) | Description |

| Melting (Endotherm) | 149 - 153 | Solid-to-liquid phase transition. This would be observed as an endothermic peak in a DSC analysis. |

| Onset of Decomposition | ~250 | The temperature at which significant, irreversible mass loss begins. This is a critical indicator of thermal stability. |

| Primary Degradation Stage | 250 - 400 | The most significant mass loss occurs in this stage, primarily attributed to the scission of the two azo bonds, leading to the release of nitrogen gas and the formation of aromatic fragments.[9] |

| Secondary Degradation Stage | > 400 | Fragmentation and decomposition of the more stable aromatic rings (benzene, naphthalene, phenol derivatives) at higher temperatures. |

| Char Residue at 800 °C | 20 - 40% | Formation of a non-volatile carbonaceous residue. The percentage can vary based on the atmosphere (inert vs. oxidative). |

Proposed Degradation Pathway

The thermal decomposition of this compound is hypothesized to proceed via a free-radical mechanism. The homolytic cleavage of the C-N bonds adjacent to the azo groups is the initiating step, resulting in the liberation of nitrogen gas (N₂) and the formation of several aromatic radicals. These highly reactive species can then abstract hydrogen atoms or recombine to form a complex mixture of smaller, volatile organic compounds.

Caption: Proposed thermal degradation pathway for this compound.

Analytical Methodologies for Thermal Characterization

A multi-faceted analytical approach is essential for a comprehensive understanding of thermal degradation. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) provides complementary data on mass loss, energy changes, and degradation product identity.

Thermogravimetric Analysis (TGA)

Causality: TGA is the cornerstone for determining thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere. This directly quantifies the temperatures at which the material decomposes and the amount of volatile vs. non-volatile components. An inert nitrogen atmosphere is chosen to study the inherent thermal stability without the influence of oxidation, which would occur in an air atmosphere.[11]

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time.[11]

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass)/dT) to generate the Derivative Thermogravimetric (DTG) curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss (T_peak).

-

Determine the onset temperature of decomposition (T_onset) and the final char residue percentage.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It is essential for identifying thermal transitions like melting (endothermic) and decomposition (exothermic). Correlating the exothermic decomposition peak from DSC with the mass loss region from TGA provides a self-validating system, confirming that the observed energy release is due to chemical degradation.[12]

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An identical empty pan is used as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min. The upper limit is chosen to capture the main decomposition events without damaging the instrument.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify and integrate endothermic peaks to determine the melting point (T_m) and heat of fusion (ΔH_f).

-

Identify and integrate exothermic peaks to determine the decomposition temperature (T_d) and heat of decomposition (ΔH_d).

-

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Disperse dyes [chemicalbook.com]

- 4. p2infohouse.org [p2infohouse.org]

- 5. This compound | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disperse dyes [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound TDS|this compound from Chinese supplier and producer - DISPERSE ORANGE DYES - Enoch dye [enochdye.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Toxicological Profile of Disperse Orange 13

Introduction

Disperse Orange 13 (C.I. 26080; CAS No. 6253-10-7) is a double azo dye characterized by its lipophilic nature and low water solubility, properties that make it highly effective for dyeing synthetic hydrophobic fibers such as polyester, polyamide, and cellulose acetate.[1] As a member of the extensive class of azo dyes, which constitute the largest group of commercial colorants, its toxicological profile is of significant interest to researchers, scientists, and professionals in drug development and chemical safety assessment.[2][3] The potential for human and environmental exposure, primarily through dermal contact with dyed textiles and through industrial effluents, necessitates a thorough understanding of its toxicokinetics and toxicodynamics.[4][5]

This guide provides a comprehensive technical overview of the toxicological profile of this compound, synthesizing available data on its metabolism, genotoxicity, cytotoxicity, and skin sensitization potential. In the absence of complete in vivo data for specific endpoints, this document critically evaluates the implications of its metabolic pathways and draws upon data from structurally related analogues to construct a robust hazard assessment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its toxicological behavior, particularly its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Chemical Formula | C₂₂H₁₆N₄O | [2] |

| Molecular Weight | 352.39 g/mol | [2] |

| Appearance | Reddish-brown powder | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and benzene | [1] |

| Melting Point | 149-153 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | [1] |

Toxicokinetics and Metabolism: The Reductive Cleavage of the Azo Linkage

The toxicological activity of many azo dyes, including this compound, is intrinsically linked to their metabolism.[6] The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[1][6] This biotransformation can be catalyzed by azoreductases produced by intestinal microorganisms under anaerobic conditions and by hepatic enzymes in the liver.[1][3][6]

The reductive cleavage of this compound is predicted to yield aromatic amines. Based on its chemical structure, the expected primary metabolites are aniline and 4-amino-1-naphthol , and subsequently p-aminophenol . The formation of these aromatic amines is a critical activation step, as many are known to be more toxic and potentially carcinogenic than the parent dye molecule.[6][7]

Caption: Predicted metabolic pathway of this compound via reductive cleavage.

Genotoxicity and Mutagenicity

In vitro studies have consistently demonstrated the genotoxic potential of this compound.

A study utilizing the Salmonella/microsome mutagenicity assay (Ames test) found that this compound induces frameshift mutations, with significantly greater responses observed in Salmonella typhimurium strains TA98 and YG1041, which overproduce nitroreductase and O-acetyltransferase.[8] This highlights the critical role of metabolic activation in the mutagenicity of this dye.[8]

Furthermore, this compound has been shown to increase the frequency of micronuclei in both human lymphocytes and the human hepatoma cell line HepG2, indicating its potential to cause chromosomal damage.[9] In the comet assay with HepG2 cells, the dye induced DNA damage at concentrations ranging from 0.2 to 4.0 µg/mL.[8]

While direct in vivo genotoxicity data for this compound is limited, the in vitro evidence strongly suggests a genotoxic hazard. The formation of genotoxic aromatic amines upon metabolic reduction is a well-established mechanism for many azo dyes.[6][7]

Hepatotoxicity and Cytotoxicity

The liver is a primary target organ for the toxicity of many xenobiotics, including azo dyes, due to its central role in metabolism. In vitro studies using HepG2 cells have provided insights into the potential hepatotoxicity of this compound.

Exposure of HepG2 cells to this compound resulted in a reduction in mitochondrial activity, as measured by the MTT assay, and induced cytotoxicity.[10][11] Specifically, a study demonstrated that this compound decreased mitochondrial activity in HepG2 cells grown in both monolayer and 3D cultures.[10] The compound also induced apoptosis in HepG2 cells after 72 hours of exposure.[8]

Skin Sensitization and Irritation

Disperse dyes are a known cause of allergic contact dermatitis from textiles.[1] this compound is recognized as a skin sensitizer.[1][8] Its lipophilic nature and small molecular size facilitate its absorption through the skin, where it can act as a hapten, forming complexes with skin proteins and initiating an immune response.[1][12]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] While animal model data suggests it may not be a primary skin irritant, good hygiene practices and the use of appropriate personal protective equipment are recommended in occupational settings.[1]

Carcinogenicity

There are no specific in vivo carcinogenicity bioassays for this compound reported in the readily available scientific literature. However, the carcinogenic potential of azo dyes is a significant concern, primarily due to their metabolic conversion to carcinogenic aromatic amines.[6][7] For instance, the reduction of some azo dyes can release known human carcinogens like benzidine.[1]

While this compound does not release benzidine, its predicted metabolite, aniline, is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen (probably carcinogenic to humans). The potential for this compound to be metabolized to a known animal carcinogen raises concerns about its own carcinogenic potential following chronic exposure.

Reproductive and Developmental Toxicity

Regulatory Status and Occupational Exposure Limits

This compound is listed on the Toxic Substances Control Act (TSCA) inventory in the United States.[2] As per the GHS classification, it is considered a hazardous substance.[2]

Notably, no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have been established for this compound.[13][14] In the absence of a specific OEL, it is recommended that airborne concentrations of this compound dust be maintained as low as practically possible in occupational settings.[13]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Utilize strains sensitive to frameshift mutagens (e.g., TA98) and base-pair substitution mutagens. Include strains with varying levels of nitroreductase and O-acetyltransferase activity to assess the role of metabolic activation.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Plate Incorporation Method:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

To molten top agar, add the bacterial culture, the test substance dilution (or control), and with or without the S9 mix.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations compared to the negative control.[15]

In Vitro Micronucleus Assay

Objective: To detect the genotoxic potential of a substance by assessing its ability to induce micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

Methodology:

-

Cell Culture: Use a suitable cell line, such as human lymphocytes or HepG2 cells.

-

Exposure: Treat the cells with a range of concentrations of this compound, along with positive and negative controls.

-

Cytochalasin B: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenic or aneugenic activity.[9]

Caption: Workflow for assessing the in vitro genotoxicity of this compound.

Conclusion

This compound is a double azo dye with a toxicological profile characterized by in vitro genotoxicity, cytotoxicity, and skin sensitization potential. The primary mechanism of its toxicity is believed to be through metabolic activation via reductive cleavage of its azo bonds to form potentially carcinogenic aromatic amines. While significant data gaps exist, particularly concerning in vivo carcinogenicity and reproductive toxicity, the available evidence warrants a cautious approach to its handling and exposure. Further research, including in vivo studies and a more detailed characterization of its metabolic fate, is necessary to provide a more complete risk assessment for human health and the environment.

References

- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo indications of the carcinogenicity and toxicity of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 15. sdc.org.uk [sdc.org.uk]

The Dawn of Synthetic Color: A Technical History of Azo Dyes

An In-Depth Technical Guide:

Introduction

The development of synthetic dyes represents a watershed moment in the history of industrial chemistry, transforming not only textile manufacturing but also laying the foundational principles for modern pharmacology and chemical research. Among the vast classes of synthetic colorants, azo dyes are the most significant, constituting over 60% of all dyes used in the food and textile industries.[1][2][3] Characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings, these compounds possess an extended conjugated system responsible for their vibrant colors.[1] This guide provides a technical exploration of the historical milestones, core chemical principles, and seminal experimental protocols that defined the discovery and development of azo dyes. It is intended for researchers, scientists, and professionals in drug development who can appreciate the intricate link between the quest for color and the dawn of targeted chemotherapy.

The Precursor: A Serendipitous Discovery Ignites an Industry

The history of dyeing is ancient, traditionally relying on natural sources like plants and insects, which were often costly and produced a limited color range. The modern era of synthetic chemistry was inadvertently launched in 1856 by an 18-year-old chemist, William Henry Perkin.[4][5] While attempting to synthesize the anti-malarial drug quinine from coal tar derivatives, Perkin produced a thick, black residue.[6] Upon cleaning his flask with alcohol, he noticed a brilliant purple solution.[4][6] This substance, which he named "mauveine," became the world's first commercial synthetic dye.[5][7][8] Perkin's discovery was revolutionary, demonstrating that valuable materials could be created from industrial waste like coal tar and sparking a collaborative spirit between science and industry.[4][6][7] While not an azo dye itself, mauveine's success created the commercial and scientific environment that made the subsequent development of azo dyes possible.

The Foundational Breakthrough: Peter Griess and the Diazotization Reaction

The true genesis of azo dye chemistry lies with the German industrial chemist Johann Peter Griess.[9] In 1858, Griess discovered a versatile and powerful chemical reaction that would become the cornerstone of the field: the diazotization of arylamines.[9][10][11][12] He found that by treating an aromatic amine with nitrous acid at low temperatures, a new, unstable class of compounds was formed, which he named "diazo" compounds, so-called because they contained two nitrogen atoms.[11][12] This process forms an aryldiazonium salt, a highly reactive intermediate.[11] Griess's discovery of this reaction was arguably the single greatest discovery in the history of the dyestuffs industry.[12]

The Chemistry of Azo Dye Formation

The synthesis of azo dyes is a robust two-step process that has remained fundamentally unchanged since its discovery.[1]

Step 1: Diazotization A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂).[13] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[1][13]

Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

This reaction is highly exothermic and temperature-sensitive. It must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.[1][13] The cold temperature stabilizes the diazonium salt long enough for it to be used in the subsequent step.[13]

Diagram: General Mechanism of Diazotization

Caption: The two-stage process of forming the reactive diazonium salt.

Step 2: Azo Coupling The resulting diazonium salt, which is a weak electrophile, is immediately reacted with an electron-rich aromatic compound known as a coupling component.[1][14] Common coupling components include phenols, naphthols, and other aromatic amines.[13][15] This reaction is an electrophilic aromatic substitution.[14]

Ar-N₂⁺Cl⁻ + Ar'-H → Ar-N=N-Ar' + HCl (where Ar'-H is the coupling component)

The azo group (–N=N–) created by this coupling reaction acts as a chromophore, linking the two aromatic systems and creating a large, delocalized π-electron system that absorbs light in the visible spectrum, thereby producing color.[13] The specific color of the dye can be tuned by changing the chemical structures of the starting amine and the coupling component.[16]

Diagram: General Mechanism of Azo Coupling

Caption: Electrophilic attack of the diazonium ion on the coupling component.

The First Azo Dyes: From Curiosity to Commerce

Following Griess's discovery, the first azo dyes were synthesized, marking the true beginning of this dominant class of colorants.

-

Aniline Yellow (1861): The very first azo dye was produced in 1861 by C. Mene.[17] Known chemically as para-aminoazobenzene, it is formed by the coupling reaction between a benzenediazonium salt and aniline.[18][19][20] While historically significant, Aniline Yellow had little industrial importance because it is sensitive to acids, causing it to be unstable.[18][19][20] It was, however, commercialized in 1864 and served as a crucial intermediate in the synthesis of other dyes.[17][21]

-

Bismarck Brown (1863): The first commercially successful azo dye was Bismarck Brown, discovered in 1863.[11][16] It was quickly adopted for its ability to dye wool and leather a rich brown color.

-

Martius Yellow (1868): Discovered by Karl Alexander von Martius, this dye was used as a colorant for wool.[22]

| Timeline of Key Discoveries | ||

| Year | Discovery | Scientist(s) |

| 1856 | Mauveine (first synthetic dye) | William Henry Perkin[4][5][6] |

| 1858 | Diazotization Reaction | Peter Griess[9][10][11][23] |

| 1861 | Aniline Yellow (first azo dye) | C. Mene[17] |

| 1863 | Bismarck Brown (first commercial azo dye) | Martius & Lightfoot[3][11][16] |

| 1868 | Martius Yellow | Karl A. von Martius[22] |

| 1932 | Prontosil (first antibacterial sulfa drug) | Gerhard Domagk[24][25][26][27] |

A Paradigm Shift in Medicine: Prontosil and the Birth of Chemotherapy

For decades, the development of azo dyes focused on textiles and pigments. The narrative took a dramatic and life-altering turn in the 1930s at the Bayer laboratories in Germany. A team led by the chemist and pathologist Gerhard Domagk was systematically screening synthetic dyes for potential antibacterial properties.[24][26]

In 1932, Domagk discovered that a red azo dye named Prontosil was remarkably effective at preventing mortality in mice infected with deadly Streptococcus bacteria.[25][26] The discovery was groundbreaking; Prontosil was the first synthetic compound that could safely and effectively treat systemic bacterial infections inside the body.[24][27] This discovery opened the era of antimicrobial chemotherapy and earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[24][27]

A crucial scientific puzzle was that Prontosil was highly effective in vivo (in a living body) but had no effect on bacteria in vitro (in a test tube).[27] In 1935, researchers at the Pasteur Institute in France discovered why: Prontosil is a prodrug .[24] In the body, metabolic processes cleave the azo bond, releasing a simpler, colorless molecule called sulfanilamide .[24][26] Sulfanilamide was the true active antibacterial agent.[25] It acts as a competitive inhibitor of a bacterial enzyme essential for folic acid synthesis, a pathway critical for bacterial growth but absent in humans.[27] This discovery not only saved countless lives but also established a new paradigm for rational drug discovery.[27]

Diagram: Bioactivation of Prontosil

Caption: Prontosil is cleaved in the body to release the active drug, sulfanilamide.

Experimental Protocols: Synthesizing Classic Azo Dyes

The following protocols provide step-by-step methodologies for the synthesis of two historically significant azo dyes. These procedures illustrate the core principles of diazotization and azo coupling.

Safety Precautions: These syntheses involve strong acids, bases, and potentially irritating or toxic chemicals. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Protocol: Synthesis of Aniline Yellow (para-aminoazobenzene)

This protocol details the synthesis of the first-ever azo dye, Aniline Yellow.[18][19][20]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

-

Beakers, stirring rod, Buchner funnel

Methodology:

Part A: Diazotization of Aniline

-

In a 250 mL beaker, combine 10 mL of concentrated HCl and 20 mL of water.[18][19][20]

-

Add 4.5 mL of aniline to the acid solution and stir until a clear solution of aniline hydrochloride is obtained.[18][19][20]

-

Cool the beaker in an ice bath until the temperature of the solution is at or below 5 °C.[18][19][20]

-

In a separate small beaker, dissolve 4 g of sodium nitrite in 20 mL of water.[19][20]

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while stirring constantly. Maintain the temperature at 0-5 °C throughout the addition. This forms the benzenediazonium chloride solution.[19][20]

Part B: Azo Coupling

-

In a separate beaker, prepare a solution of 4 mL of aniline in 4 mL of hydrochloric acid.[19][20]

-

Slowly and with constant stirring, add the aniline solution from Step 1 to the cold benzenediazonium chloride solution from Part A.[19][20]

-

A yellow precipitate of Aniline Yellow (para-aminoazobenzene) will form immediately.[19][20]

-

Continue stirring in the ice bath for 10-15 minutes to ensure the reaction goes to completion.

-

Isolate the yellow solid product by vacuum filtration using a Buchner funnel.[19][20]

-

Wash the crude product with a small amount of cold water and allow it to dry.

Protocol: Synthesis of Orange II

This protocol details the synthesis of Orange II, a common and vibrant orange dye.[1][28][29]

Materials:

-

Sulfanilic acid

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Naphthol (β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ice, distilled water

-

Erlenmeyer flasks, beakers, stirring rod

Methodology:

Diagram: Experimental Workflow for Orange II Synthesis

Caption: Step-by-step workflow for the synthesis and isolation of Orange II dye.

Part A: Preparation of the Diazonium Salt

-

In a 125 mL Erlenmeyer flask, combine 2.4 g of sulfanilic acid and 25 mL of a 2.5% sodium carbonate solution. Heat gently until the solid dissolves completely.[28]

-

Cool the solution under running tap water, then add 1.0 g of sodium nitrite and swirl until it dissolves.[28]

-

In a separate 250 mL beaker, place approximately 10-12 chunks of ice and add 2.5 mL of concentrated HCl.[28]

-

Slowly pour the sulfanilic acid/sodium nitrite solution from Step 2 into the acidic ice solution. A fine white precipitate of the diazonium salt should form. Keep this suspension cold in an ice bath for immediate use.[28]

Part B: Azo Coupling and Isolation

-

In a 400 mL beaker, dissolve 1.8 g of 2-naphthol in 10 mL of cold 10% NaOH solution.[28]

-

With continuous stirring, slowly pour the cold diazonium salt suspension from Part A into the 2-naphthol solution. An intense orange-red precipitate of Orange II will form immediately.[15][28]

-

Stir the mixture for 5-10 minutes to ensure complete reaction.[28]

-

To decrease the solubility of the dye and promote precipitation (a process called "salting out"), add 5 g of solid NaCl to the mixture.[28]

-

Heat the beaker gently on a hot plate, stirring until all the solid dissolves.[28]

-

Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystallization.[28]

-

Collect the orange solid product by vacuum filtration, wash it with a small amount of saturated aqueous NaCl, and allow it to dry.[28]

Conclusion

The discovery of azo dyes was a pivotal moment in applied chemistry, born from the intellectual curiosity that followed the first synthesis of mauveine. Peter Griess's elucidation of the diazotization and coupling reactions provided a remarkably versatile and robust platform for creating a vast spectrum of colors from simple coal tar derivatives. This journey from textile colorants to the life-saving antibacterial agent Prontosil underscores a profound principle: fundamental research in one area can lead to revolutionary breakthroughs in completely unrelated fields. For the modern scientist, the story of azo dyes serves as a powerful testament to the interconnectedness of chemical disciplines and the enduring impact of foundational synthetic chemistry on medicine and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Azo dye - Wikipedia [en.wikipedia.org]

- 3. Azo compound (Azo dye) | Research Starters | EBSCO Research [ebsco.com]

- 4. fsw.cc [fsw.cc]

- 5. William Henry Perkin | Science History Institute [sciencehistory.org]

- 6. Mauveine: A Fortuitous Discovery [elearncollege.com]

- 7. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 8. Mauveine - Wikipedia [en.wikipedia.org]

- 9. Peter Griess - Wikipedia [en.wikipedia.org]

- 10. Diazo - Wikipedia [en.wikipedia.org]

- 11. The Early Azo Dyes: Aniline Yellow, Bismarck Brown, Chrysoidine, Orangés, Fast Red A | springerprofessional.de [springerprofessional.de]

- 12. brookstonbeerbulletin.com [brookstonbeerbulletin.com]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cameo.mfa.org [cameo.mfa.org]

- 17. Aniline Yellow - Wikipedia [en.wikipedia.org]

- 18. collegedunia.com [collegedunia.com]

- 19. testbook.com [testbook.com]

- 20. byjus.com [byjus.com]

- 21. scribd.com [scribd.com]

- 22. chemistry-online.com [chemistry-online.com]

- 23. researchgate.net [researchgate.net]

- 24. Prontosil - Wikipedia [en.wikipedia.org]

- 25. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 26. britannica.com [britannica.com]

- 27. Prontosil|Sulfonamide Antibacterial for Research [benchchem.com]

- 28. chemlab.truman.edu [chemlab.truman.edu]

- 29. scribd.com [scribd.com]

An In-depth Technical Guide to the Aggregation Behavior of Disperse Orange 13 in Solution

This guide provides a comprehensive technical examination of the aggregation behavior of the azo dye, Disperse Orange 13, in various solution environments. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the self-assembly of this dye, the critical factors influencing this phenomenon, and the robust experimental methodologies required for its characterization. Our focus is on elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Introduction: The Phenomenon of Dye Aggregation

Dye aggregation, the process by which individual dye molecules associate in solution to form dimers, trimers, and higher-order structures, is a fundamental phenomenon in colloid and surface science.[1][2] This self-association is driven by a complex interplay of non-covalent interactions, including van der Waals forces, hydrogen bonding, and π-π stacking interactions between the aromatic moieties of the dye molecules.[3][4] The extent and nature of aggregation profoundly impact the tinctorial and photophysical properties of the dye, affecting its color, solubility, and performance in applications ranging from textile dyeing to advanced materials.[1][5]

This compound, a double azo dye, is a case of particular interest due to its widespread use in dyeing hydrophobic fibers like polyester and its potential as a model compound for studying supramolecular chemistry.[6][7] Its molecular structure, characterized by extensive planar aromatic rings, predisposes it to significant aggregation in aqueous and other polar environments.[8][9] Understanding and controlling this aggregation is paramount for optimizing industrial processes and harnessing its self-assembly for novel applications.

This compound: Molecular Profile

A thorough understanding of the aggregation behavior begins with the molecule itself. This compound (C.I. 26080) is a non-ionic, lipophilic dye with low water solubility.[10] Its structure is key to its behavior.

Figure 1: Chemical Structure of this compound.

The molecule's large, planar, and hydrophobic π-conjugated system is the primary driver for self-association via π-π stacking, while the terminal hydroxyl group offers a site for potential hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | [11] |

| Molecular Formula | C₂₂H₁₆N₄O | [6][11] |

| Molecular Weight | 352.39 g/mol | [6][11][12] |

| CAS Number | 6253-10-7 | [6][7] |

| Appearance | Red-brown / Dark-brown powder | [6][10] |

| Solubility | Soluble in ethanol, acetone, benzene; slightly soluble in carbon tetrachloride; does not mix well with water. | [6][10][12] |

Core Mechanisms and Thermodynamics of Aggregation

The self-association of dye molecules in solution can be broadly classified based on the resulting spectral shifts, which are explained by Kasha's molecular exciton theory.[3][13] This theory describes the coupling of the transition dipoles of the individual monomer units within the aggregate.

-

H-Aggregates: Result from a "face-to-face" or π-π stacked arrangement of dye molecules. This parallel alignment causes a splitting of the excited state energy levels, where the transition to the higher energy level is allowed. This results in a hypsochromic shift (blue-shift) of the main absorption band compared to the monomer.[13][14] H-aggregates often exhibit low fluorescence quantum yields.[13]

-

J-Aggregates: Typically arise from an "edge-to-edge" or "head-to-tail" alignment. In this configuration, the transition to the lower energy exciton state is allowed, leading to a bathochromic shift (red-shift) in the absorption spectrum.[13][15] J-aggregates are characterized by a sharp, intense absorption band and often exhibit high fluorescence yields.[13][15]

For this compound, its planar structure favors π-π stacking, making the formation of H-type aggregates a common observation, particularly at higher concentrations in aqueous media.[9]

Figure 2: Schematic of H- and J-Aggregation and their corresponding spectral shifts.

The aggregation process is thermodynamically driven, often characterized by negative enthalpy changes (exothermic) and positive entropy changes, the latter indicating the significant role of hydrophobic interactions in aqueous solutions.[16]

Critical Factors Modulating Aggregation Behavior

The equilibrium between monomeric and aggregated species of this compound is highly sensitive to the solution environment. Control over these factors is essential for reproducible research and application.

-

Dye Concentration: As a direct consequence of the law of mass action, increasing the dye concentration enhances the probability of intermolecular encounters, shifting the equilibrium towards the formation of dimers and higher-order aggregates.[3][17][18] This is often the first variable investigated and can be used to determine a critical aggregation concentration (CAC).[19]

-

Solvent Composition: The nature of the solvent plays a pivotal role.

-

Polarity: In polar protic solvents like ethanol, aggregation can be stabilized through solute-solvent hydrogen bonding interactions.[20][21]

-

Organic Co-solvents: The addition of organic solvents such as ethylene glycol, diethanolamine (DEA), or triethanolamine (TEA) to aqueous solutions can induce disaggregation.[5][22] This is attributed to hydrophobic interactions between the dye and the solvent, which disrupt the structured water ("iceberg") layers around the dye molecules that promote hydrophobic association.[5][9]

-

-

Temperature: Increasing the temperature provides thermal energy that can overcome the weak intermolecular forces holding the aggregates together. Consequently, higher temperatures generally lead to a decrease in the degree of aggregation.[3][17]

-

Electrolytes: The presence of salts (e.g., NaCl, KCl) in aqueous solution typically enhances dye aggregation.[9][17] The electrolyte ions can screen the electrostatic repulsion between any charged parts of the dye molecules and also disrupt the hydration shell, promoting the hydrophobic effect.

-

pH: The pH of the solution can influence the aggregation of some dyes, although for non-ionic this compound, this effect is less pronounced unless extreme pH values alter the molecule's stability or interact with the hydroxyl group.[17]

Experimental Protocols for Characterization

A multi-faceted approach is required to fully characterize the aggregation state of this compound. Here, we outline the core, self-validating methodologies.

UV-Visible Absorption Spectroscopy

This is the most direct and widely used technique for studying dye aggregation, as the formation of aggregates leads to distinct changes in the electronic absorption spectrum.[1][23]

Protocol:

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound (e.g., 10⁻³ M) in a suitable solvent (e.g., ethanol, where it is primarily monomeric).

-

Solvent System Selection: Prepare the final solvent systems for analysis (e.g., pure water, water-ethanol mixtures, or aqueous solutions with specific additives).

-

Serial Dilutions: Prepare a series of solutions with varying dye concentrations (e.g., from 10⁻⁷ M to 10⁻⁴ M) by diluting the stock solution into the chosen solvent system. This allows for the study of concentration-dependent aggregation.

-

Spectra Acquisition: Record the absorption spectrum for each solution using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 300-700 nm). Use a matched cuvette containing the pure solvent system as a reference.

-

Data Analysis:

-

Plot the spectra and observe changes as a function of concentration. Look for deviations from the Beer-Lambert law.

-

Identify the monomer peak and any new emerging peaks corresponding to aggregates. A blue-shift relative to the monomer peak indicates H-aggregation, while a red-shift indicates J-aggregation.[9][23]

-

Self-Validation: Deconvolute the overlapping spectral bands using Gaussian peak fitting to quantify the relative contributions of monomer, dimer, and higher aggregates at each concentration.[8][22][23]

-

Figure 3: Workflow for UV-Visible Spectroscopy analysis of dye aggregation.

Fluorescence Spectroscopy

Fluorescence is highly sensitive to the local environment of the dye molecule and is an excellent complementary technique.

Protocol:

-

Sample Preparation: Prepare a series of dye solutions as described for UV-Vis spectroscopy. It is crucial to keep the absorbance of the solutions low (< 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Spectra Acquisition: Record the fluorescence emission spectra for each sample by exciting at a wavelength where the monomer absorbs (e.g., the monomer's λ_max).

-

Data Analysis:

-

Analyze changes in fluorescence intensity. Aggregation, particularly H-aggregation, often leads to fluorescence quenching (a decrease in intensity).[13]

-

The addition of disaggregating agents like ethylene glycol derivatives may lead to an increase in fluorescence quantum yield as the quenching effect of the aggregates is diminished.[5][25]

-

Observe any shifts in the emission maximum, which can also provide information about the nature of the species in solution.

-

Dynamic Light Scattering (DLS) and Microscopy

While spectroscopy infers aggregation from electronic properties, DLS and microscopy provide direct physical characterization of the aggregates.

-